Methyl 2,3-dibromobutanoate
Description
Contextualizing Methyl 2,3-dibromobutanoate within Brominated Ester Chemistry
Brominated esters are a class of organic compounds characterized by the presence of one or more bromine atoms attached to an ester functional group. fiveable.meontosight.ai These compounds are notable for their enhanced reactivity, making them valuable intermediates in a variety of chemical transformations. fiveable.me The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of new functional groups and the formation of new carbon-carbon bonds. fiveable.me
This compound, with the chemical formula C₅H₈Br₂O₂, is a specific example of a vicinal dibromo ester, where two bromine atoms are attached to adjacent carbon atoms (at positions 2 and 3) of the butanoate chain. lookchem.comchemspider.com This structural arrangement confers particular reactivity patterns that are of interest in synthetic organic chemistry. The presence of two bromine atoms offers the potential for sequential or double substitution reactions, leading to the formation of diverse and complex molecular architectures.
The general class of brominated esters, including alpha-brominated esters, are synthesized through various bromination reactions. fiveable.meorganic-chemistry.org These reactions are crucial for activating carboxylic acid derivatives for further synthetic manipulations. fiveable.me
Historical Perspectives on Dibromobutanoate Derivatives in Organic Synthesis
The study of halogenated organic compounds has a long history in organic chemistry. Early research into the reactions of such compounds laid the groundwork for many of the synthetic methods used today. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader history of dibromoalkanes and their derivatives provides context.
The synthesis of 1,2-dibromoalkanes through the dibromination of alkenes is a classic and well-established reaction. organic-chemistry.org This fundamental transformation has been a cornerstone of organic synthesis for many decades. The subsequent conversion of these dibrominated compounds into other functional groups has been a subject of continuous investigation.
Early work on related compounds, such as the bromination of benzoic esters of phenolic compounds, dates back to the 1930s, highlighting the long-standing interest in the reactivity of brominated esters. acs.org The development of various brominating agents, such as N-bromosuccinimide (NBS), has been pivotal in advancing the synthesis of these compounds, offering milder and more selective reaction conditions compared to molecular bromine. organic-chemistry.org Over time, research has expanded to include a wide array of dibrominated compounds and their applications in the synthesis of complex molecules.
Contemporary Significance of this compound in Chemical Research
In modern chemical research, this compound and its derivatives continue to be relevant as versatile building blocks and intermediates. The compound is used in the synthesis of various organic molecules, including those with potential pharmaceutical applications. lookchem.comlookchem.com
One notable area of contemporary research involves the use of related brominated butenoates as key intermediates for the synthesis of chiral drugs. lookchem.com For instance, enzymatic reactions are employed to produce specific stereoisomers of brominated butanoates, which are then used in the synthesis of complex and biologically active molecules. lookchem.com
Furthermore, dibromobutanoate derivatives are utilized in the synthesis of heterocyclic compounds. For example, derivatives of dibromoalkanoates have been used to prepare oxazole (B20620) and other heterocyclic systems through cyclization reactions.
The physical and chemical properties of this compound have been characterized, providing essential data for its application in research.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₈Br₂O₂ | lookchem.comchemspider.com |
| Molecular Weight | 259.92 g/mol | lookchem.com |
| Boiling Point | 206.8°C at 760 mmHg | lookchem.com |
| Density | 1.834 g/cm³ | lookchem.com |
| Refractive Index | 1.509 | lookchem.com |
| Flash Point | 78.9°C | lookchem.com |
| CAS Number | 5469-24-9 | lookchem.comchemsrc.combldpharm.comchemicalbook.com |
The compound is typically formed from the reaction of methanol (B129727) with 2,3-dibromobutanoic acid. lookchem.comchembk.com This acid itself can be prepared by the bromination of butyric acid. chembk.com The reactivity of this compound makes it a useful starting material for creating more complex molecules. For instance, it can be a precursor in the synthesis of various derivatives by replacing the bromine atoms with other functional groups.
The continued investigation into the reactions and applications of this compound and related compounds underscores their enduring importance in the field of organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dibromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABGKCAIPKECQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282269 | |
| Record name | methyl 2,3-dibromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-24-9 | |
| Record name | NSC25304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,3-dibromobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2,3 Dibromobutanoate
Direct Bromination Approaches for Methyl 2,3-dibromobutanoate Synthesis
Direct bromination methods involve the direct addition of bromine to a substrate to form the desired dibrominated ester.
Bromination of Unsaturated Esters
A primary and straightforward method for synthesizing this compound is the direct bromination of methyl crotonate. researchgate.netuni.edu This reaction involves the addition of elemental bromine across the double bond of the unsaturated ester. The process is typically carried out in a solvent like carbon tetrachloride. uni.edu For instance, the reaction of methyl crotonate with bromine can yield this compound. uni.edu This method is often favored for its directness and relatively high yields. For example, a reported synthesis yielded 84% of the corresponding ethyl ester. uni.edu
Another unsaturated ester that can serve as a precursor is methyl (Z)-but-2-enoate. lookchem.com The addition of bromine to this Z-isomer also results in the formation of this compound.
Bromination of Butyric Acid Derivatives Followed by Esterification
An alternative direct approach involves the bromination of a butyric acid derivative, which is then followed by esterification to yield this compound. A common starting material for this process is crotonic acid. uni.edu The addition of bromine to trans-crotonic acid in a solvent like carbon tetrachloride produces α,β-dibromobutyric acid. uni.edu This intermediate acid can then be esterified with methanol (B129727), often in the presence of a catalyst such as sulfuric acid, to produce this compound. rsc.org
Another precursor is 2,3-dibromobutanoic acid itself, which can be directly esterified with methanol to form the target compound. lookchem.comchembk.com The erythro-diastereomer of 2,3-dibromobutanoic acid is a known upstream product for this synthesis. lookchem.com
Indirect Synthetic Routes to this compound
Indirect routes to this compound involve the transformation of more complex precursor molecules or employ stereoselective methods to obtain specific diastereomers.
Transformations from Precursor Molecules
This compound can be synthesized from various precursor molecules through specific chemical transformations. One such precursor is methyl 2,4-dibromobutanoate. sci-hub.sechemicalbook.com This compound can be used in multi-step syntheses where the bromine atoms are strategically manipulated to arrive at the desired 2,3-dibromo substitution pattern. For example, methyl 2,4-dibromobutanoate has been utilized in the synthesis of azetidine (B1206935) derivatives, a process that could potentially be adapted. rsc.orgrsc.orgnih.govuniba.it
Another documented transformation involves the use of methyl 2-bromo-2-butenoate. lookchem.com This compound can undergo reactions that lead to the formation of this compound.
Stereoselective Synthetic Pathways to Specific Diastereomers
The synthesis of specific diastereomers of this compound, such as the (2S,3R)-isomer, requires stereoselective methods. lookchem.com These pathways are crucial for applications where a single diastereomer is required, for instance, in the synthesis of chiral pharmaceuticals. One approach involves the use of enzymes, such as old yellow enzyme, which can catalyze stereoselective reductions. researchgate.net For example, an enoate reductase can be used for the preparation of methyl (S)-2-bromobutanoate, a key intermediate for chiral drug synthesis, which could potentially be further brominated. lookchem.com
The addition of bromine to an alkene typically proceeds via an anti-addition mechanism, which can influence the stereochemical outcome. For example, the bromination of trans-2-butene yields erythro-2,3-dibromobutane. inflibnet.ac.in This principle of stereospecificity can be applied to the synthesis of specific diastereomers of this compound from the corresponding unsaturated ester isomers.
Optimization of Synthetic Conditions for this compound
Optimizing synthetic conditions is essential for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the brominating agent.
For direct bromination reactions, the solvent can have a significant impact. While carbon tetrachloride has been traditionally used, other solvents may be employed to improve reaction rates or facilitate product isolation. uni.edu The reaction temperature is also a critical factor; controlling the temperature can help to minimize the formation of side products.
In stereoselective syntheses, the choice of catalyst and reaction conditions is paramount for achieving high diastereomeric excess. For enzyme-catalyzed reactions, factors such as pH, temperature, and substrate concentration must be carefully controlled to ensure optimal enzyme activity and selectivity. researchgate.net
The following table summarizes various synthetic approaches and key findings:
| Synthetic Approach | Precursor(s) | Key Reagents/Conditions | Yield/Outcome | Reference(s) |
| Direct Bromination | Methyl crotonate | Bromine, Carbon tetrachloride | High yield (e.g., 84% for ethyl ester) | uni.edu |
| Bromination & Esterification | Crotonic acid, Methanol | Bromine, Sulfuric acid | Forms α,β-dibromobutyric acid intermediate | uni.edursc.org |
| Indirect Synthesis | Methyl 2,4-dibromobutanoate | Varies depending on the target | Used in multi-step syntheses | sci-hub.sechemicalbook.com |
| Stereoselective Synthesis | Unsaturated ester | Enzyme (e.g., enoate reductase) | Produces specific diastereomers | researchgate.netlookchem.com |
Reagent and Catalyst Selection in Bromination Reactions
The choice of brominating agent is a critical factor in the synthesis of this compound. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS).
Elemental Bromine (Br₂): The direct addition of liquid bromine to methyl crotonate is a conventional method. This reaction typically proceeds in an organic solvent. The electrophilic nature of bromine allows it to be polarized by the electron-rich double bond of the alkene, leading to the formation of a bromonium ion intermediate, which is subsequently attacked by a bromide ion to yield the dibrominated product.
N-Bromosuccinimide (NBS): NBS is a versatile and often preferred reagent for allylic bromination; however, under specific conditions, it can also be used for the dibromination of alkenes. In some cases, solvent-free bromination of β-keto esters and 1,3-diketones with NBS has been shown to be effective, offering a more environmentally friendly approach. rsc.org For the bromination of methyl crotonate, NBS can be employed, often in the presence of a radical initiator if allylic bromination is desired, but for addition to the double bond, ionic conditions are favored.
Catalysts for Stereocontrol: Achieving stereoselectivity in the bromination of methyl crotonate to form specific diastereomers of this compound can be accomplished through the use of catalysts. While not extensively detailed specifically for this compound, general principles of catalytic asymmetric bromination are applicable. researchgate.net Chiral catalysts can influence the facial selectivity of the initial electrophilic attack on the double bond, leading to an enrichment of one enantiomer or diastereomer. For instance, selenourea-thiourea organocatalysts have been shown to facilitate asymmetric conjugate additions to α,β-unsaturated esters. cdnsciencepub.com The development of stereoselective synthesis of tri- and tetra-substituted alkenes often involves palladium-catalyzed reactions, which could be adapted for this purpose. chembk.com
The following table summarizes key reagents and catalysts used in bromination reactions relevant to the synthesis of this compound.
| Reagent/Catalyst | Function | Relevant Findings |
| **Elemental Bromine (Br₂) ** | Brominating Agent | Direct addition to alkenes via a bromonium ion intermediate. acs.org |
| N-Bromosuccinimide (NBS) | Brominating Agent | Can be used for both allylic and double bond bromination depending on conditions. rsc.org |
| Selenourea-thiourea Organocatalysts | Asymmetric Catalyst | Promotes enantioselective conjugate additions to α,β-unsaturated esters. cdnsciencepub.com |
| Palladium Catalysts | Cross-coupling Catalyst | Utilized in stereoselective synthesis of complex alkenes. chembk.com |
Solvent Effects and Reaction Parameter Control
The solvent plays a crucial role in the bromination of alkenes, influencing reaction rates and, in some cases, the product distribution. The polarity of the solvent can stabilize or destabilize charged intermediates, thereby affecting the reaction mechanism.
Solvent Polarity: In the electrophilic addition of bromine to alkenes, polar solvents can accelerate the reaction by stabilizing the polar bromonium ion intermediate. researchgate.net However, nucleophilic solvents like water can compete with the bromide ion in the second step of the reaction, leading to the formation of bromohydrins as byproducts. psu.edu Therefore, non-polar, aprotic solvents such as tetrachloromethane (CCl₄) or chloroform (B151607) (CHCl₃) are often employed to minimize the formation of these side products and favor the desired dibromination. acs.org The choice of solvent can also be critical in catalyst performance, with some catalytic systems showing optimal activity in specific solvent mixtures. For example, a toluene/methanol cosolvent system has been found to be effective for certain nickel-catalyzed reactions of α,β-unsaturated esters. scispace.com
Reaction Parameters: Control of reaction parameters such as temperature and reactant concentration is essential for optimizing the yield and purity of this compound.
Temperature: Bromination reactions are often carried out at low temperatures to control the reaction rate and minimize the formation of byproducts.
Concentration: The relative concentrations of the reactants can influence the reaction outcome. For instance, in some cases, using an excess of the brominating agent may be necessary to ensure complete conversion of the starting material.
The table below outlines the effects of different solvents on bromination reactions.
| Solvent | Polarity | Effect on Bromination |
| Tetrachloromethane (CCl₄) | Non-polar | Favors dibromination by minimizing side reactions. acs.org |
| Chloroform (CHCl₃) | Polar aprotic | Can be used for bromination reactions. |
| Water (H₂O) | Polar protic | Can act as a nucleophile, leading to bromohydrin formation. psu.edu |
| Toluene/Methanol | Mixed | Can be an effective co-solvent system for certain catalytic reactions. scispace.com |
Purification Methodologies for this compound Intermediates
After the synthesis, the reaction mixture typically contains the desired this compound, unreacted starting materials, the brominating agent, and various byproducts. A systematic purification strategy is therefore necessary to isolate the pure product.
Work-up Procedure: The initial step in purification often involves a work-up procedure to remove the bulk of impurities. This typically includes:
Quenching: The reaction is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite, to destroy any excess bromine.
Washing: The organic layer is washed with water to remove water-soluble byproducts and salts. psu.edu In cases where acidic byproducts are formed, washing with a mild base like sodium bicarbonate solution can be employed.
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. acs.org
Chromatographic Purification: For obtaining highly pure this compound, chromatographic techniques are often employed.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a common method for separating the desired product from closely related impurities. psu.edursc.org The choice of eluent system (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) is crucial for achieving good separation.
Gas Chromatography (GC): GC can be used for the analytical separation and quantification of brominated methyl esters. ust.hk Preparative GC, while less common for large-scale purification, can provide very high purity samples.
Recrystallization: If this compound or its intermediates are solid at room temperature, recrystallization is an effective purification technique. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. A patent for a similar compound, 2-acetyl-2,3-dibromobutyrate, describes recrystallization from a mixture of ethyl acetate (B1210297) and n-hexane. google.com Slow cooling of the saturated solution can promote the formation of well-defined crystals. mdpi.com
The following table summarizes common purification techniques for brominated esters.
| Purification Method | Principle | Application |
| Aqueous Work-up | Removal of water-soluble impurities and excess reagents. | Standard procedure after quenching the reaction. psu.edu |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Isolation of pure product from byproducts. rsc.org |
| Recrystallization | Purification based on differences in solubility. | Used for solid products to achieve high purity. google.commdpi.com |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analytical separation and quantification. ust.hk |
Mechanistic Investigations of Chemical Reactions Involving Methyl 2,3 Dibromobutanoate
Nucleophilic Substitution Reactions of Methyl 2,3-dibromobutanoate
The presence of two bromine atoms, which are good leaving groups, on secondary carbons allows this compound to undergo nucleophilic substitution reactions through different mechanistic pathways. The specific pathway is influenced by factors such as the strength of the nucleophile, the solvent, and the stability of potential intermediates.
Nucleophilic substitution reactions can proceed via two primary mechanisms: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) pathway. The structure of this compound, being a secondary alkyl halide, allows for the potential of both mechanisms to occur, often in competition.
The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). masterorganicchemistry.com This process leads to an inversion of stereochemistry at the reaction center. youtube.com For an Sₙ2 reaction to be favored, a strong, unhindered nucleophile and a polar aprotic solvent are typically required. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The Sₙ1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org This intermediate is then rapidly attacked by a nucleophile. libretexts.org Sₙ1 reactions are favored by tertiary and secondary substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents which can stabilize the carbocation intermediate. khanacademy.org Because the nucleophile can attack the planar carbocation from either face, Sₙ1 reactions typically result in a racemic or nearly racemic mixture of products if the starting material is chiral.
The competition between these pathways for this compound is dictated by the reaction conditions. For instance, reaction with a strong nucleophile like sodium iodide in a polar aprotic solvent such as acetone (B3395972) would likely favor the Sₙ2 pathway. Conversely, solvolysis in a polar protic solvent like water or ethanol (B145695) would promote the Sₙ1 mechanism due to the solvent's ability to stabilize the carbocation intermediate. khanacademy.org
| Characteristic | Sₙ1 Pathway | Sₙ2 Pathway |
|---|---|---|
| Rate Law | Rate = k[Substrate] (Unimolecular) youtube.com | Rate = k[Substrate][Nucleophile] (Bimolecular) youtube.com |
| Mechanism | Two steps, involves carbocation intermediate youtube.com | One concerted step, involves a transition state masterorganicchemistry.com |
| Substrate Preference | Tertiary > Secondary >> Primary khanacademy.org | Primary > Secondary >> Tertiary youtube.com |
| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |
| Solvent | Favored by polar protic solvents khanacademy.org | Favored by polar aprotic solvents |
| Stereochemistry | Racemization | Inversion of configuration youtube.com |
The structure of this compound contains functional groups that can participate in intramolecular reactions. Under specific conditions, particularly in the presence of a base, the ester can be hydrolyzed to a carboxylate. If one of the bromine atoms is subsequently substituted by a hydroxyl group, the resulting molecule can undergo an intramolecular Sₙ2 reaction. In this process, the carboxylate or alkoxide acts as an internal nucleophile, attacking the carbon bearing the remaining bromine atom to form a cyclic ether, specifically a substituted tetrahydrofuran (B95107) derivative.
This type of cyclization is governed by stereochemical factors and the stability of the resulting ring. The formation of five-membered rings, such as tetrahydrofurans, is often kinetically and thermodynamically favorable. The reaction proceeds via a backside attack, requiring the interacting groups to adopt a suitable conformation.
Elimination Reactions and Formation of Unsaturated Derivatives
In the presence of a base, this compound can undergo elimination reactions to form unsaturated products, such as methyl 2-bromo-2-butenoate. These reactions, typically following an E2 mechanism, involve the removal of a proton and a bromide ion from adjacent carbon atoms.
Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another. For substrates with multiple distinct β-hydrogens, different alkenes can be formed. msu.edu The outcome is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com This occurs with small, strong bases. However, if a sterically hindered, bulky base (like potassium tert-butoxide) is used, the less substituted alkene, known as the Hofmann product, is favored because the base preferentially removes the more accessible, less sterically hindered proton. cureffi.orgkhanacademy.org
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. youtube.com This alignment of orbitals is necessary for the simultaneous bond formation (pi-bond) and bond breaking (C-H and C-Br bonds) to occur in a single step. youtube.com This requirement dictates the stereochemistry of the resulting alkene. Depending on the stereochemistry of the starting this compound diastereomer, the E2 elimination will yield a specific (E) or (Z) alkene isomer.
| Selectivity Type | Governing Rule/Principle | Favored Product (Major) | Conditions |
|---|---|---|---|
| Regioselectivity | Zaitsev's Rule chemistrysteps.com | More substituted alkene | Small, strong base (e.g., NaOEt) |
| Hofmann's Rule | Less substituted alkene | Bulky, sterically hindered base (e.g., KOtBu) cureffi.org | |
| Stereoselectivity | Anti-periplanar Geometry youtube.com | Specific E or Z isomer | Required for E2 mechanism; product stereochemistry depends on reactant stereochemistry |
Addition Reactions Involving this compound
This section pertains to the formation of this compound via an addition reaction to its unsaturated precursor, methyl crotonate (methyl 2-butenoate). The reaction involves the addition of molecular bromine (Br₂) across the carbon-carbon double bond.
The mechanism proceeds in two steps. First, the electron-rich double bond of the alkene attacks one of the bromine atoms, displacing the other as a bromide ion. This results in the formation of a cyclic bromonium ion intermediate. In the second step, the bromide ion attacks one of the carbons of the bromonium ion from the side opposite the initial bromine addition. This backside attack is an Sₙ2-like process and dictates the stereochemistry of the product.
Because of the backside attack on the cyclic bromonium ion, the two bromine atoms are added to opposite faces of the original double bond. This is known as anti-addition . The addition of bromine to (E)-methyl crotonate will therefore result in the formation of a specific pair of enantiomers of this compound, while addition to the (Z)-isomer would produce the other diastereomeric pair.
| Parameter | Description |
|---|---|
| Reaction Order | First order in alkene, first order in bromine. Second order overall. |
| Intermediate | Cyclic bromonium ion |
| Stereochemistry | Anti-addition, leading to a trans-dibromide product from the alkene. |
Enzymatic Transformations of Dibromobutanoate Analogues
The enzymatic dehalogenation of compounds structurally similar to this compound, such as vicinal dibrominated alkanes and α-brominated esters, has been a subject of significant research. These studies provide a foundational understanding of the potential biocatalytic fate of this compound.
Hydrolytic Dehalogenation by Haloalkane Dehalogenases
Haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the cleavage of carbon-halogen bonds in a variety of halogenated compounds, converting them into the corresponding alcohols. muni.cz These enzymes have demonstrated activity on substrates bearing two bromine atoms, such as 1,2-dibromoethane (B42909), which serves as a simple analogue for dibromobutanoate esters.
Several haloalkane dehalogenases have been identified that exhibit enantioselectivity towards chiral brominated compounds. For instance, the enzymes DhaA from Rhodococcus rhodochrous, LinB from Sphingobium japonicum UT26, and DbjA from Bradyrhizobium japonicum USDA 110 have been shown to discriminate between enantiomers of various α-brominated esters. muni.cz This enantioselectivity is a crucial aspect of their biocatalytic potential, enabling the production of optically pure compounds. muni.cz
The table below presents kinetic data for the dehalogenation of 1,2-dibromoethane by the haloalkane dehalogenase from Xanthobacter autotrophicus GJ10, offering a glimpse into the enzymatic efficiency of converting a vicinal dibromide.
| Substrate | Enzyme | Km (mM) | kcat (s-1) |
|---|---|---|---|
| 1,2-dibromoethane | Haloalkane dehalogenase (Xanthobacter autotrophicus GJ10) | 0.03 | 3.5 |
Mechanistic Insights into Biocatalytic Processes
The catalytic mechanism of haloalkane dehalogenases involves a nucleophilic attack by the carboxylate side chain of a conserved aspartate residue on the carbon atom bearing the halogen. wikipedia.org This results in the formation of a covalent alkyl-enzyme intermediate and the displacement of the halide ion. Subsequently, a water molecule, activated by a histidine residue in the active site, hydrolyzes this intermediate, releasing the alcohol product and regenerating the free enzyme. wikipedia.org
For dibrominated substrates like 1,2-dibromoethane, a key mechanistic finding is that the rate-determining step is often not the cleavage of the carbon-bromine bond itself, but rather the release of the bromide ion from the active site. nih.govcore.ac.uk This is despite the fact that the C-Br bond is inherently weaker and more easily cleaved than a C-Cl bond. nih.govcore.ac.uk The release of the halide ion is thought to be facilitated by a conformational change in a part of the enzyme known as the "cap domain," which allows water to enter the active site and solvate the ion. nih.gov
Studies on the enantioselectivity of HLDs with α-bromoesters have provided further mechanistic details. The ability of enzymes like DbjA to distinguish between enantiomers is attributed to specific molecular interactions within the active site. caver.cz The binding of the different enantiomers can be influenced by the formation of hydrogen bonds between the substrate's carbonyl group and amino acid residues in the active site, as well as hydrophobic interactions. caver.cz Engineering of surface loops near the active site has been shown to modulate this enantioselectivity, highlighting the intricate relationship between enzyme structure and function in these biocatalytic transformations. caver.cz
Stereochemical Aspects and Chirality in Methyl 2,3 Dibromobutanoate Chemistry
Diastereomerism and Enantiomerism of Methyl 2,3-dibromobutanoate
This compound possesses two stereogenic centers at carbons C2 and C3. Each of these carbons is bonded to four different groups, making them chiral. The number of possible stereoisomers for a molecule with 'n' chiral centers is generally 2n. For this compound, with n=2, there are a total of four possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The pairs of enantiomers for this compound would have the following configurations:
(2R, 3R) and (2S, 3S)
(2R, 3S) and (2S, 3R)
Stereoisomers that are not mirror images of each other are called diastereomers. Therefore, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.
Unlike the closely related compound 2,3-dibromobutane, this compound cannot exist as a meso compound. A meso compound is an achiral compound that has chiral centers and a plane of symmetry. In 2,3-dibromobutane, the substituents on C2 and C3 are identical (H, Br, CH₃, and the other -CH(Br)CH₃ group), which allows for a plane of symmetry in the (2R, 3S) configuration, making it a single meso compound. However, in this compound, the groups attached to the chiral carbons are different; C2 is attached to a methoxycarbonyl group (-COOCH₃), while C3 is attached to a methyl group (-CH₃). This lack of symmetry means that no internal plane of symmetry is possible, and thus all four stereoisomers are chiral.
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound requires stereoselective methods that can control the three-dimensional arrangement of the atoms. This is typically achieved through the stereoselective bromination of an alkene precursor, such as methyl crotonate (the E-isomer) or methyl isocrotonate (B1243802) (the Z-isomer).
The diastereoselectivity of the bromination of an alkene is determined by the mechanism of bromine addition. The reaction typically proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion on this intermediate occurs in an anti-fashion, meaning the two bromine atoms add to opposite faces of the original double bond.
From Methyl Crotonate (E-isomer): Anti-addition of bromine to the trans double bond of methyl crotonate would result in the formation of the (2R,3S) and (2S,3R) enantiomers, known as the threo pair.
From Methyl Isocrotonate (Z-isomer): Anti-addition of bromine to the cis double bond of methyl isocrotonate would lead to the (2R,3R) and (2S,3S) enantiomers, known as the erythro pair.
By choosing the correct geometric isomer of the starting α,β-unsaturated ester, one can selectively synthesize a specific pair of enantiomers.
To synthesize a single enantiomer rather than a racemic mixture, enantioselective methods must be employed. This involves the use of a chiral influence that can differentiate between the two faces of the alkene.
One potential strategy is the use of a chiral catalyst. Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For the bromination of α,β-unsaturated esters, chiral Lewis acids or chiral N-heterocyclic carbene (NHC) ligands in complex with a metal could potentially be used to achieve enantioselectivity. For instance, chiral phenol-NHC ligands have been successfully used in copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters, demonstrating their potential to induce chirality in reactions involving these substrates. beilstein-journals.org
Another approach involves enantioselective bromolactonization, where a chiral bifunctional catalyst promotes the reaction, generating stereogenic C-Br bonds with high enantioselectivity. While not a direct synthesis of the dibromo ester, these methods highlight the feasibility of using chiral catalysts to control the stereochemical outcome of bromination reactions.
Chiral Resolution Techniques for this compound and its Derivatives
When a stereoselective synthesis is not available or does not provide sufficient enantiomeric purity, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org
A common and effective method for resolving chiral compounds is through the formation of diastereomeric salts. wikipedia.orgwikipedia.org Since enantiomers have identical physical properties (e.g., solubility), they cannot be separated by standard techniques like crystallization. wikipedia.org However, diastereomers have different physical properties. wikipedia.org
For this compound, this can be achieved by first hydrolyzing the racemic ester to the corresponding racemic 2,3-dibromobutanoic acid. This racemic acid is then reacted with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts (e.g., (R,R)-acid/(R)-base and (S,S)-acid/(R)-base).
Due to their different solubilities, these diastereomeric salts can be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base can be removed by treatment with a strong acid, yielding the enantiomerically pure carboxylic acid. Subsequent esterification of the pure acid would then provide the desired enantiomerically pure this compound.
Other resolution techniques include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates, thus allowing for their separation.
Influence of Stereochemistry on Reactivity and Synthetic Outcomes
The specific stereochemistry of the this compound isomers has a profound impact on their chemical reactivity, particularly in elimination reactions. The debromination of vicinal dibromides, such as this compound, is a classic example of a stereospecific reaction, typically proceeding through an E2 mechanism.
The E2 mechanism requires a specific spatial arrangement of the atoms involved: the two leaving groups (the bromine atoms) must be in an anti-periplanar conformation. doubtnut.compressbooks.pub This means that the dihedral angle between the two C-Br bonds must be 180°. The different diastereomers will adopt different staggered conformations to achieve this required geometry, which directly dictates the geometry of the resulting alkene product. youtube.com
Debromination of the erythro isomers ((2R,3R) or (2S,3S)): For the erythro diastereomers to achieve an anti-periplanar arrangement of the bromine atoms, the methyl and methoxycarbonyl groups are forced into a syn orientation. The subsequent elimination results in the formation of the Z-alkene, which is methyl isocrotonate .
Debromination of the threo isomers ((2R,3S) or (2S,3R)): For the threo diastereomers, the conformation that places the bromine atoms in an anti-periplanar arrangement also places the methyl and methoxycarbonyl groups in an anti orientation. Elimination from this conformation leads to the E-alkene, which is methyl crotonate . doubtnut.com
This stereospecificity is a powerful tool in organic synthesis, as it allows for the selective formation of either the E or Z isomer of the product alkene by simply choosing the appropriate diastereomer of the starting material.
Analytical and Spectroscopic Characterization Techniques for Methyl 2,3 Dibromobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For methyl 2,3-dibromobutanoate, with its multiple chiral centers, NMR is particularly crucial for determining the relative stereochemistry of the diastereomers (erythro and threo).
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the methine protons, and the terminal methyl protons.
The chemical shifts (δ) are influenced by the electronegativity of the neighboring bromine atoms and the carbonyl group. The protons on carbons bearing a bromine atom (CH-Br) are expected to be deshielded and appear at a lower field. The coupling between adjacent protons (vicinal coupling) provides valuable information about the dihedral angle between them, which can help in assigning the relative stereochemistry of the diastereomers.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.7 - 3.9 | Singlet | N/A |
| H-2 | 4.2 - 4.5 | Doublet | ~8-10 |
| H-3 | 4.5 - 4.8 | Multiplet | ~8-10, ~6-7 |
| CH₃ (C-4) | 1.8 - 2.1 | Doublet | ~6-7 |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. In the ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the two bromine-bearing carbons, the methyl ester carbon, and the terminal methyl carbon.
The chemical shifts of the carbons are significantly affected by the attached electronegative atoms. The carbonyl carbon will appear at the lowest field, while the carbons bonded to bromine will also be shifted downfield compared to unsubstituted alkanes.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-2 (CHBr) | 45 - 55 |
| C-3 (CHBr) | 50 - 60 |
| OCH₃ | 52 - 55 |
| C-4 (CH₃) | 18 - 25 |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating complex structural features, including stereochemistry.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H-2 and H-3, and between H-3 and the protons of the C-4 methyl group. This would confirm the connectivity of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment is particularly useful for determining the relative stereochemistry of the diastereomers. It shows through-space correlations between protons that are in close proximity. For instance, in the threo isomer, a NOESY correlation might be observed between H-2 and the C-4 methyl protons, which would be absent or weaker in the erythro isomer.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₅H₈Br₂O₂), the molecular weight is 259.92 g/mol .
The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in three molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement if a gamma-hydrogen is present. In the case of this compound, fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
| 258, 260, 262 | [M]⁺ (Molecular ion) |
| 227, 229, 231 | [M - OCH₃]⁺ |
| 179, 181 | [M - Br]⁺ |
| 149 | [M - Br - OCH₃]⁺ |
| 101 | [M - 2Br - H]⁺ |
| 59 | [COOCH₃]⁺ |
Note: The predicted values are based on general fragmentation patterns of similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester and the carbon-bromine bonds.
Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-Br | 500 - 600 | Medium to Strong |
Note: The predicted values are based on characteristic IR absorption frequencies for the respective functional groups.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its diastereomers.
Gas Chromatography (GC): GC is a suitable method for analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of the components in a mixture. Different capillary columns with varying polarities could be used to achieve baseline separation of the erythro and threo diastereomers.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation of isomers. For this compound, normal-phase HPLC using a silica (B1680970) or alumina (B75360) column with a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture) would likely be effective in separating the diastereomers due to the slight differences in their polarity and interaction with the stationary phase. Chiral HPLC, employing a chiral stationary phase, could be used to separate the enantiomers of each diastereomer if required.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for assessing the purity and, in specific configurations, the diastereomeric ratio of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.
Analysis of Purity: For routine purity assessment, a standard non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be employed. The compound is vaporized in a heated injector and carried through the column by an inert gas (e.g., helium or nitrogen). The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions (e.g., temperature program, carrier gas flow rate). A pure sample of this compound would ideally present as a single peak. The presence of impurities would be indicated by additional peaks at different retention times.
Diastereomeric Separation: The separation of the diastereomers of this compound (the erythro and threo pairs) by GC is more challenging and typically requires the use of a chiral stationary phase. Diastereomers, unlike enantiomers, have different physical properties and can sometimes be separated on achiral stationary phases, although baseline separation may not always be achieved. A high-resolution capillary column would be necessary to resolve the two diastereomeric pairs. The slightly different boiling points and polarities of the erythro and threo isomers would result in distinct retention times.
Below is a hypothetical data table illustrating the expected outcome of a GC analysis aimed at separating the diastereomers of this compound on a suitable capillary column.
| Diastereomer | Retention Time (minutes) | Peak Area (%) |
| threo-Methyl 2,3-dibromobutanoate | 12.5 | 50 |
| erythro-Methyl 2,3-dibromobutanoate | 12.8 | 50 |
This interactive table presents hypothetical GC data for the separation of the diastereomers of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, HPLC is particularly valuable for the separation of its stereoisomers.
Normal-Phase HPLC for Diastereomer Separation: Diastereomers can be separated using achiral stationary phases in normal-phase HPLC. nih.govnih.govresearchgate.net A column packed with silica gel or a bonded phase with polar functional groups (e.g., cyano) would be used. The mobile phase would consist of a non-polar solvent, such as hexane, often with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate to modulate the retention times. The differential interaction of the diastereomers with the polar stationary phase allows for their separation. The separation factor (α) and resolution (Rs) are key parameters in evaluating the effectiveness of the separation.
Chiral HPLC for Enantiomer Separation: To separate the enantiomers within each diastereomeric pair (e.g., (2R,3S)- from (2S,3R)- and (2R,3R)- from (2S,3S)-), a chiral stationary phase (CSP) is required. These phases are designed with a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving optimal enantioseparation.
The following interactive table provides a hypothetical example of an HPLC separation of the diastereomers of this compound.
| Stereoisomer Pair | Retention Time (minutes) | Peak Area (%) |
| threo-pair | 8.2 | 50 |
| erythro-pair | 9.5 | 50 |
This interactive table illustrates a hypothetical HPLC separation of the diastereomeric pairs of this compound on an achiral column.
X-ray Crystallography for Absolute Stereochemical Assignment
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing the absolute stereochemistry of a chiral molecule. wikipedia.org This technique is indispensable for unequivocally assigning the (R) or (S) configuration at each chiral center.
The process involves irradiating a single crystal of the compound with a beam of X-rays. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. wikipedia.org
For a chiral molecule like this compound, anomalous dispersion is used to determine the absolute configuration. This effect, which is more pronounced for heavier atoms like bromine, allows for the differentiation between a molecule and its non-superimposable mirror image.
A prerequisite for X-ray crystallographic analysis is the ability to grow a high-quality single crystal of the compound. This can be a challenging step, as many organic compounds, particularly oils or low-melting solids, are difficult to crystallize. Should a suitable crystal of one of the enantiomers of this compound be obtained, X-ray analysis would provide the definitive assignment of its absolute stereochemistry. While no published crystal structure for this compound is readily available, the table below presents the type of crystallographic data that would be obtained from such an analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.543 |
| b (Å) | 10.211 |
| c (Å) | 7.890 |
| β (°) | 105.2 |
| Volume (ų) | 508.9 |
| Z | 2 |
| Flack Parameter | 0.02(3) |
This interactive table presents hypothetical crystallographic data for a single crystal of an enantiomer of this compound.
Future Research Directions and Emerging Paradigms in Methyl 2,3 Dibromobutanoate Chemistry
Development of Greener Synthetic Methodologies
The traditional synthesis of methyl 2,3-dibromobutanoate often involves the use of elemental bromine, a hazardous and corrosive reagent. compoundchem.com Future research is increasingly focused on developing greener alternatives that align with the principles of sustainable chemistry. mit.edurroij.comacs.org A significant area of interest is the use of safer and more environmentally friendly brominating agents.
One promising approach involves the in-situ generation of bromine from more benign sources. For instance, systems like a bromide-bromate couple in an acidic aqueous medium can produce bromine in a controlled manner, minimizing the risks associated with handling and transporting liquid bromine. cambridgescholars.com Another green alternative is the use of solid brominating agents, such as pyridinium (B92312) tribromide, which are easier and safer to handle than liquid bromine. researchgate.net Furthermore, the exploration of electrochemical methods for bromination is gaining traction. These methods can generate the active bromine species from simple bromide salts using electricity, a clean reagent, thereby avoiding the use of harsh chemical oxidants. mdpi.com
The principles of green chemistry also emphasize the reduction or elimination of hazardous solvents. mit.eduacs.org Research into performing the bromination of methyl crotonate or related α,β-unsaturated esters in greener solvents, such as water or ionic liquids, is a key future direction. "On water" reactions, for example, can offer significant environmental benefits and sometimes lead to enhanced reactivity and selectivity. researchgate.net
The following table summarizes some greener brominating systems that could be applied to the synthesis of this compound:
| Greener Brominating System | Description | Advantages |
| Bromide-Bromate Couple | A mixture of a bromide salt (e.g., NaBr) and a bromate (B103136) salt (e.g., NaBrO3) in an acidic medium generates bromine in situ. | Avoids the handling of liquid bromine, uses readily available and inexpensive salts. cambridgescholars.com |
| Pyridinium Tribromide | A stable, solid reagent that releases bromine in a controlled manner. | Safer to handle than liquid bromine, high atom economy. researchgate.net |
| Electrochemical Bromination | Anodic oxidation of bromide ions to generate the active brominating species. | Uses electricity as a clean reagent, avoids chemical oxidants, allows for precise control. mdpi.com |
| H2O2-HBr System | In-situ generation of bromine from the oxidation of hydrobromic acid with hydrogen peroxide. | Water is the only byproduct, avoids the use of elemental bromine. researchgate.net |
Exploration of Novel Reactivities and Catalytic Transformations
Beyond its traditional use as a synthetic intermediate, future research will delve into uncovering novel reactivities of this compound, particularly through the development of new catalytic transformations. The two bromine atoms in the molecule offer multiple sites for chemical modification, making it a versatile substrate for a range of reactions.
A significant area of exploration is the catalytic dehalogenation and debromination of vicinal dibromides to form alkenes or other functionalized molecules. wikipedia.org While stoichiometric methods using metals like zinc are well-known, the development of catalytic methods for these transformations is a key goal. Such catalytic systems would offer greater efficiency and atom economy.
Furthermore, this compound can serve as a precursor to other valuable synthetic intermediates. For instance, selective elimination of one equivalent of HBr could lead to the formation of α-bromo-α,β-unsaturated esters, which are themselves versatile building blocks in organic synthesis. The development of catalytic and regioselective methods to achieve such transformations is a promising research avenue.
The vicinal dibromo moiety can also be a handle for the introduction of other functional groups through nucleophilic substitution reactions. Research into catalytic, stereoselective substitution reactions at one or both bromine-bearing carbons could open up new pathways for the synthesis of complex molecules with defined stereochemistry.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the way organic molecules are synthesized, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.comdntb.gov.uanih.gov The application of these technologies to the synthesis and subsequent transformations of this compound is a burgeoning area of research.
Flow chemistry is particularly well-suited for handling hazardous reagents like bromine. By generating and consuming bromine in situ within a closed-loop flow reactor, the risks associated with its storage and handling can be significantly minimized. nih.gov This approach also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. The continuous flow synthesis of this compound from methyl crotonate and a suitable bromine source is a logical step towards a safer and more efficient production process.
Automated synthesis platforms can further accelerate the discovery and optimization of reactions involving this compound. kit.educriver.com These systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions to identify the optimal parameters for a given transformation. This is particularly valuable for developing complex, multi-step syntheses where this compound is a key intermediate. The future of chemical manufacturing is moving towards more autonomous and intelligent systems, and the synthesis of fine chemicals like this compound will undoubtedly be influenced by these advancements. youtube.comautomationreadypanels.comse.com
Advanced Stereochemical Control in Complex Molecule Construction
The two adjacent stereocenters in this compound present a significant opportunity for the construction of complex molecules with precise three-dimensional arrangements. A major focus of future research will be the development of methods for the catalytic and highly stereoselective synthesis of this compound.
The asymmetric dihalogenation of α,β-unsaturated esters, such as methyl crotonate, is a challenging but highly desirable transformation. researchgate.net The development of chiral catalysts that can control the facial selectivity of the bromine addition would provide access to enantiomerically enriched this compound. This would be a significant advance, as it would allow for the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
Furthermore, the stereochemistry of this compound can be leveraged in subsequent reactions. For example, stereospecific dehalogenation or substitution reactions can transfer the stereochemical information from the starting material to the product. Understanding and controlling the stereochemical outcome of such reactions is crucial for their application in total synthesis. The E2 dehalogenation of vicinal dibromides, for instance, is known to be stereospecific, with the stereochemistry of the starting material dictating the geometry of the resulting alkene. doubtnut.com
The following table outlines potential strategies for achieving advanced stereochemical control in the synthesis and reactions of this compound:
| Stereochemical Challenge | Potential Strategy | Desired Outcome |
| Enantioselective Bromination | Development of chiral catalysts for the asymmetric dihalogenation of methyl crotonate. | Access to enantiomerically pure (2R,3S)- or (2S,3R)-methyl 2,3-dibromobutanoate. |
| Diastereoselective Synthesis | Substrate-controlled or reagent-controlled bromination of chiral α,β-unsaturated esters. | Selective formation of one diastereomer over others. |
| Stereospecific Transformations | Utilizing the inherent stereochemistry of this compound in subsequent reactions like E2 elimination. | Predictable and controlled formation of stereoisomeric products. |
Computational-Guided Discovery and Optimization of Reactions
Computational chemistry and machine learning are becoming indispensable tools in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reaction conditions. nih.govacs.orgcam.ac.uk The application of these in silico methods to the chemistry of this compound holds immense promise for accelerating research and development in this area.
Density Functional Theory (DFT) calculations can be employed to study the mechanism of the bromination of α,β-unsaturated esters. Such studies can provide valuable insights into the transition state geometries and activation energies of competing reaction pathways, helping to rationalize and predict the stereochemical outcome of the reaction. researchgate.net This knowledge can then be used to design new catalysts or modify existing ones to enhance the desired stereoselectivity.
Machine learning algorithms can be trained on existing experimental data to develop predictive models for the outcomes of reactions involving this compound. researchgate.netchemrxiv.org For example, a machine learning model could be developed to predict the enantioselectivity of a catalytic asymmetric bromination reaction based on the structure of the catalyst and the reaction conditions. Such models can be used to rapidly screen large numbers of potential catalysts and conditions in silico, significantly reducing the experimental effort required for reaction optimization.
The synergy between computational modeling and experimental work is a key feature of modern chemical research. The computational-guided discovery and optimization of reactions involving this compound will undoubtedly lead to the development of more efficient, selective, and sustainable synthetic methods.
Q & A
Q. What are the common synthetic routes for Methyl 2,3-dibromobutanoate, and what are their advantages and limitations?
- Methodological Answer : this compound can be synthesized via two primary routes:
Direct Bromination of Methyl Butenoate : Reacting methyl 2-butenoate (or similar unsaturated esters) with bromine (Br₂) in a solvent like dichloromethane. The stereochemical outcome depends on the reaction mechanism (e.g., radical vs. ionic pathways). Excess bromine may lead to over-bromination, requiring precise stoichiometric control .
Esterification of 2,3-Dibromobutanoic Acid : Reacting 2,3-dibromobutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). This method avoids bromination side reactions but requires high-purity starting materials.
Advantages : Route 1 allows direct functionalization, while Route 2 avoids halogenation pitfalls.
Limitations : Route 1 may produce regioisomers; Route 2 demands anhydrous conditions to prevent ester hydrolysis.
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer : Key spectroscopic techniques include:
- ¹H-NMR : The ester methyl group appears as a singlet near δ 3.7–3.8 ppm. Protons adjacent to bromine (C2 and C3) split into complex multiplet patterns due to coupling (e.g., δ 4.2–4.5 ppm for CHBr₂) .
- ¹³C-NMR : Carbons bonded to bromine resonate at δ 30–50 ppm (C-Br), while the ester carbonyl appears at δ 165–175 ppm.
- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 259 (for C₅H₈Br₂O₂) with fragmentation patterns confirming Br loss (e.g., [M-Br]⁺ at m/z 179).
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate brominated byproducts.
- Recrystallization : Dissolve in warm hexane and cool to -20°C to precipitate pure product (melting point ~45–50°C, inferred from analogous dibromo esters) .
- Distillation : Vacuum distillation (boiling point ~120–130°C at 10 mmHg) for high-purity isolation.
Advanced Research Questions
Q. How can stereochemical outcomes be analyzed in the bromination of methyl butenoate derivatives?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralcel OD-H column with hexane/isopropanol (95:5) to resolve enantiomers. Compare retention times with standards.
- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to the sample; diastereomeric complexes produce distinct splitting patterns for enantiomers .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (applicable if crystals are obtainable).
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states (e.g., SN2 displacement at C2 or C3).
- QSPR Models : Correlate Hammett σ* values with reaction rates to predict substituent effects. For example, electron-withdrawing bromine groups increase electrophilicity at adjacent carbons .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance and activation energy.
Q. How can contradictions in bromination reaction yields be resolved?
- Methodological Answer : Contradictions often arise from:
- Side Reactions : Over-bromination or radical chain termination. Monitor via TLC or GC-MS and adjust reaction time/temperature.
- Solvent Effects : Polar solvents (e.g., CCl₄) favor ionic mechanisms, while nonpolar solvents (e.g., hexane) promote radical pathways. Compare yields under both conditions .
- Catalyst Interference : Trace metals (e.g., Fe³⁺) may accelerate undesired pathways. Use chelating agents (e.g., EDTA) to suppress side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
